molecular formula C7H3BrF4O B1375577 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol CAS No. 943833-04-3

3-Bromo-2-fluoro-6-(trifluoromethyl)phenol

Cat. No.: B1375577
CAS No.: 943833-04-3
M. Wt: 259 g/mol
InChI Key: JXXPBPTZTIQMCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in a paper . The paper provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Aryl Trifluoromethyl Ether Synthesis : A novel strategy for synthesizing aryl trifluoromethyl ethers by combining O-carboxydifluoromethylation of phenols with subsequent decarboxylative fluorination is reported. This method utilizes accessible reagents and is practical for O-trifluoromethylation of phenols, with potential applications in the preparation of plant-growth regulators like Flurprimidol (Zhou, Hu, Ni, & He, 2016).

  • Halogenation Processes : Fluorination of similar phenolic compounds with xenon difluoride has been explored, yielding various fluorinated phenolic derivatives, demonstrating the versatility of halogenation processes in synthesizing halogenated phenols (Koudstaal & Olieman, 2010).

  • Copolymerization Studies : Halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates were synthesized and used for copolymerization with styrene, leading to novel polymers with high glass transition temperatures indicating a decrease in chain mobility due to the high dipolar character of the monomer unit (Kim et al., 1998).

Biocatalysis and Environmental Applications

  • Biocatalytic Trifluoromethylation : A method for introducing the trifluoromethyl group into unprotected phenols using a biocatalyst has been developed. This process allows for the synthesis of trifluoromethyl-substituted phenols under mild conditions, expanding the toolkit for organofluorine compound synthesis (Simon et al., 2016).

  • Biodegradation of Halogenated Compounds : The bacterium Sphingomonas sp. strain SS3 has been shown to utilize diphenyl ether and its halogenated derivatives as carbon and energy sources, indicating potential for bioremediation of environmental pollutants (Schmidt et al., 1992).

Material Science and Drug Discovery

  • Synthesis of Chalcones for Biological Applications : Two new chalcones with structural similarities to 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol were synthesized and evaluated for DNA binding, urease inhibition, antioxidant potential, and drug discovery endeavors. This showcases the role of such compounds in pharmaceutical research (Rasool et al., 2021).

  • Computational Studies for Material Design : Density functional theory calculations on similar fluorinated phenols have been conducted to understand their molecular structure and electrostatic potential, informing their potential use in designing metal complexes and functional materials (Tanak, 2019).

Properties

IUPAC Name

3-bromo-2-fluoro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXPBPTZTIQMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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